molecular formula C18H13NO4 B15154030 2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide

2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide

Cat. No.: B15154030
M. Wt: 307.3 g/mol
InChI Key: ZUBKMEWPQAEFQO-UHFFFAOYSA-N
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Description

2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethylamine with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylacetaldehyde
  • 2-oxo-4-phenyl-butyric acid
  • 2-oxo-1-imidazolidinecarbonyl chloride

Uniqueness

What sets 2-oxo-N-(2-oxo-2-phenylethyl)-2H-chromene-3-carboxamide apart from similar compounds is its unique chromene backbone, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

2-oxo-N-phenacylchromene-3-carboxamide

InChI

InChI=1S/C18H13NO4/c20-15(12-6-2-1-3-7-12)11-19-17(21)14-10-13-8-4-5-9-16(13)23-18(14)22/h1-10H,11H2,(H,19,21)

InChI Key

ZUBKMEWPQAEFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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